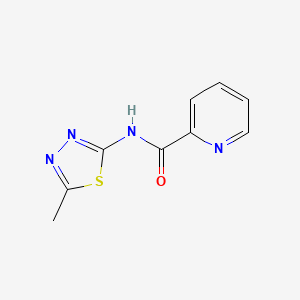

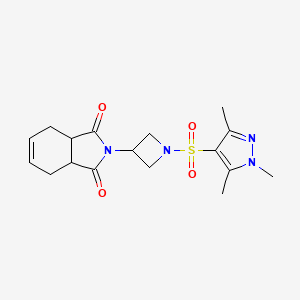

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms . The compound is characterized by the presence of a 1,3,4-thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazol moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazol derivatives have the ability to disrupt processes related to DNA replication .Mechanism of Action

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, also known as N-(5-methyl-1,3,4-thiadiazol-2-yl)picolinamide, is a compound that has been synthesized and studied for its various biological activities Thiadiazole derivatives have been reported to interact with a variety of biological targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with their biological targets due to their mesoionic nature, which allows them to cross cellular membranes . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in its observed biological effects .

Biochemical Pathways

Based on the known targets of thiadiazole derivatives, it can be inferred that the compound may affect a variety of biochemical pathways related to the function of these targets .

Result of Action

Thiadiazole derivatives have been reported to have a broad spectrum of biological activities, including antimicrobial and anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets and the subsequent changes in cellular processes.

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under various conditions, making it easy to store and transport. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which will help to optimize its use in various applications. Another direction is to explore its potential applications in the field of agriculture, such as the development of new fungicides. Additionally, more studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases.

Synthesis Methods

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting compound is then reacted with methyl iodide to produce this compound. The yield of this synthesis method is around 70%, making it a viable option for large-scale production.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been studied extensively due to its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

In the field of agriculture, this compound has been shown to have fungicidal properties. It has been found to inhibit the growth of various fungi, making it a potential candidate for the development of new fungicides.

properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBASSWNTKSWRSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)